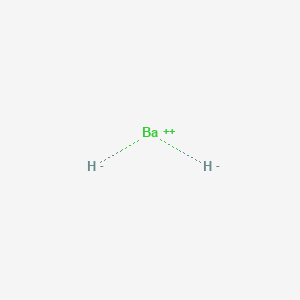

Barium hydride (BaH2)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Barium hydride (BaH2) is an inorganic compound composed of the elements barium and hydrogen. It is a white, hygroscopic solid that is soluble in polar organic solvents, but insoluble in water. It is relatively unreactive, but can be used as a reducing agent in organic synthesis. BaH2 has a variety of scientific research applications, including its use as a catalyst for a variety of reactions, and its ability to reduce carboxylic acids. It also has a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

High-Pressure Phase Transitions : BaH2 exhibits interesting pressure-dependent structural and vibrational properties. At high pressures (up to 22 GPa), it undergoes a first-order structural phase transition, which could have implications for understanding metal hydrides and ionic AX2 compounds in general (Smith, Desgreniers, Tse, & Klug, 2007).

Electronic and Elastic Properties : The hydride of barium, BaH2, has been studied for its structural, electronic, and elastic properties using pseudopotential methods. This research provides insights into the behavior of BaH2 in comparison to other similar hydrides (Gridani, Bouzaidi, & Mouhtadi, 2002).

Synthesis of Molecular Metallic BaH12 : BaH12, a novel superhydride of barium, demonstrates properties like metallic conductivity and superconductivity at certain conditions. This discovery adds to our understanding of hydrogen-rich materials and their potential superconducting properties (Chen et al., 2021).

Optical Spectroscopy of BaH Molecules : Studies have been conducted on barium monohydride (BaH), showing progress in extending laser cooling and trapping techniques to diatomic hydrides. This could have implications for molecular beam research and related applications (Iwata, McNally, & Zelevinsky, 2017).

Applications in Ammonia Synthesis : BaH2 has been shown to synergize with cobalt, significantly improving low-temperature activity in ammonia synthesis. This offers a potential alternative to traditional energy-intensive ammonia production methods (Gao et al., 2017).

High Ionic Conductivity : BaH2 exhibits high ionic conductivity of hydride ions (H-) in high-temperature phases, suggesting potential use in electrochemical applications like ionically conducting electrolyte materials (Verbraeken, Cheung, Suard, & Irvine, 2015).

Radiative Lifetime Measurements : Research on the B 2Σ+ state of BaH through laser spectroscopy provides valuable data on the radiative lifetime of BaH, which is crucial for understanding its spectroscopic properties (Berg, Ekvall, Hishikawa, & Kelly, 1997).

Wirkmechanismus

Safety and Hazards

When handling Barium hydride, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

barium(2+);hydride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H/q+2;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYQMQIZFKTCMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13477-09-3 |

Source

|

| Record name | Barium hydride (BaH2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium hydride (BaH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Barium hydride (BaH2) enhance the catalytic activity of metals like Nickel and Cobalt in ammonia synthesis?

A: The research indicates a strong synergistic effect between Barium hydride (BaH2) and these metals [, ]. Kinetic studies demonstrate that the addition of BaH2 drastically reduces the activation energy required for the reaction. This suggests that BaH2, with its hydridic nature (H-), plays a crucial role in nitrogen activation and subsequent hydrogenation to ammonia on the metal surface.

Q2: Can you elaborate on the proposed mechanism of action for Barium hydride (BaH2) in these catalytic systems?

A: While further research is needed to fully elucidate the mechanism, the studies suggest that BaH2 promotes the formation of a nitrogen-hydrogen intermediate species ([N-H]) on the catalyst surface after nitrogen fixation [, ]. This intermediate is then further hydrogenated by the hydride (H-) from BaH2, leading to the formation of ammonia (NH3) and regeneration of the active catalyst. This cycle allows for continuous ammonia production.

Q3: What are the implications of the lower activation energy observed with Barium hydride (BaH2) promoted catalysts?

A: The significantly lower activation energy achieved with these catalysts means that ammonia synthesis can potentially occur at much lower temperatures compared to traditional methods [, ]. This translates to a considerable reduction in energy consumption, making the process more environmentally friendly and cost-effective.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[de,st]pentacene](/img/structure/B82999.png)